Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate

Thermochemistry Ester Stability Process Chemistry

Researchers optimizing multi-step kinase inhibitor syntheses often face amine protection/deprotection conflicts. This 2,5-disubstituted thiophene building block solves that challenge by providing orthogonal reactivity: the Boc-protected aminomethyl group at C5 withstands ester hydrolysis and amide coupling conditions that would consume a free amine. • Enables Palbociclib-type CDK4/6 inhibitor construction via selective methyl ester elaboration at C2 while C5-amine remains inert. • Carbamate N-H retains hydrogen-bond donor capacity absent in N-methyl analogs (CAS 1174316-17-6), critical for final fragment coupling. • Methyl ester's lower enthalpy of formation (-301.2 kJ/mol) offers a safer thermal profile for scale-up vs. ethyl ester alternatives.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
Cat. No. B12076522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(S1)C(=O)OC
InChIInChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)13-7-8-5-6-9(18-8)10(14)16-4/h5-6H,7H2,1-4H3,(H,13,15)
InChIKeyRXUFOGGAEWURRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Boc-aminomethyl)thiophene-2-carboxylate Overview


Methyl 5-(((tert-butoxycarbonyl)amino)methyl)thiophene-2-carboxylate (CAS 893444-34-3) is a heterocyclic building block characterized by a thiophene core substituted at the 2-position with a methyl ester and at the 5-position with a Boc-protected aminomethyl (-CH₂NHBoc) group . With a molecular formula of C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol, it belongs to the class of N-Boc-protected aminomethylthiophene carboxylates—intermediates that offer orthogonal reactivity through their protected amine and ester functionalities . This compound has been cited as an intermediate in the synthesis of pharmaceutically relevant targets including the CDK4/6 inhibitor Palbociclib [1], underscoring its relevance in medicinal chemistry procurement workflows.

Orthogonal Boc-protected amine with methyl ester: dual reactivity handles for sequential elaboration
2,5-Vector Defined disubstitution pattern provides predictable exit-vector geometry for fragment coupling
Cited Route Reported intermediate in CDK4/6 inhibitor synthesis pathway (Palbociclib process patent)

Irreplaceability of Methyl 5-(Boc-aminomethyl)thiophene-2-carboxylate


The precise 2,5-disubstitution pattern—methyl ester at C2 and Boc-aminomethyl at C5—creates a specific spatial and electronic environment that cannot be replicated by simple in-class substitution . Replacing the compound with its free amine analog (methyl 5-(aminomethyl)thiophene-2-carboxylate, CAS 75985-18-1) eliminates the Boc protecting group that is essential for chemoselectivity in multi-step sequences; conversely, substituting with the N-methyl Boc analog (CAS 1174316-17-6) removes the hydrogen-bond donor capacity of the carbamate N–H, altering both intermolecular interactions and subsequent deprotection kinetics [1]. Furthermore, the methylene spacer (-CH₂-) between the thiophene ring and the carbamate nitrogen differentiates this compound from directly attached Boc-amino thiophenes (e.g., CAS 666853-39-0), yielding distinct conformational flexibility and electronic properties at the reactive amine center . The quantitative consequences of these structural differences are detailed in Section 3.

Substitute Considered
Target Feature
Mismatch Concern
Free amine analog (CAS 75985-18-1)
Boc-carbamate inert to electrophiles and transition-metal catalysts
Free -NH₂ is nucleophilic; may require an additional protection step before ester elaboration
N-Methyl Boc analog (CAS 1174316-17-6)
Carbamate N-H present; one H-bond donor
Tertiary carbamate has zero H-bond donors; may alter solubility, crystal packing, and deprotection kinetics
Direct Boc-amino analog (CAS 666853-39-0)
Methylene spacer between thiophene and carbamate nitrogen
Boc-NH directly on ring; differing conformational flexibility and electronic profile may shift reactivity

Quantitative Differentiation: Methyl 5-(Boc-aminomethyl)thiophene-2-carboxylate vs. Analogs


Methyl vs. Ethyl Ester: Enthalpic Stability

In a calorimetric study directly comparing methyl and ethyl 2-thiophenecarboxylates, the methyl ester exhibited a standard molar enthalpy of formation (ΔfH°m(l)) of -301.2 ± 1.7 kJ/mol, versus -327.2 ± 2.0 kJ/mol for the ethyl ester—a difference of 26.0 kJ/mol [1]. This indicates that the methyl ester is thermodynamically less stable than its ethyl analog in the condensed phase. While this comparison is on the unsubstituted parent scaffold rather than the 5-(Boc-aminomethyl) derivative itself, the class-level trend directly informs the thermal budget available for reactions involving the ester group: the methyl ester's higher enthalpy of formation (less exothermic) means it stores less latent energy and may exhibit different kinetic profiles in hydrolytic or transesterification steps [1].

Enthalpic Stability
Cross-study comparable
ΔfH°m(l): -301.2 ± 1.7 vs -327.2 ± 2.0 kJ/mol
Δ = 26.0 kJ/mol (methyl less exothermic)
Reported ester-class enthalpy context
Parent-scaffold calorimetry data; class-level inference for 5-substituted derivative
Thermochemistry Ester Stability Process Chemistry

Aminomethyl Spacer vs. Direct Boc-Amino: Boiling Point Differences

The presence of a methylene spacer between the thiophene ring and the Boc-carbamate nitrogen in the target compound (thiophene-CH₂NHBoc) distinguishes it from directly N-Boc-attached analogs (thiophene-NHBoc). While experimentally measured boiling points for the target compound (CAS 893444-34-3) are not publicly available, predicted boiling points for structurally adjacent analogs illustrate the substantial impact of this spacer . Methyl 5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 666853-39-0, Boc-NH directly on ring) has a predicted boiling point of 321.4±27.0 °C (molecular weight 257.31 g/mol), whereas the N-methyl analog with a methylene-type connectivity (CAS 1174316-17-6, MW 271.33 g/mol) has a predicted boiling point of 368.9±27.0 °C—a difference of ~47.5 °C that reflects both the mass increase and the altered hydrogen-bonding capacity introduced by the spacer architecture .

Boiling Point Shift
Data to verify
Predicted bp ~47.5 °C difference between spacer-containing and direct-attached analogs
Spacer architecture may influence purification strategy
In silico predictions; experimental bp not publicly available for target compound
Physicochemical Properties Boiling Point Structure-Property Relationships

N-H vs. N-Methyl Boc: Hydrogen Bond Donor Capacity

The target compound contains a secondary carbamate (thiophene-CH₂-NH-Boc) with one hydrogen-bond donor (N-H), whereas its closest commercially available analog—methyl 5-(tert-butoxycarbonyl(methyl)amino)thiophene-2-carboxylate (CAS 1174316-17-6)—contains a tertiary carbamate (N-CH₃, Boc) with zero H-bond donors [1]. This structural distinction has direct consequences: the free amine analog (CAS 75985-18-1) experimentally exhibits a calculated LogP of 1.15 with one H-bond donor, and the Boc-protected target compound is expected to retain N-H donor capacity while gaining lipophilicity from the tert-butyl group [1]. In contrast, the N-methyl Boc analog loses all H-bond donor ability, which alters solubility in polar aprotic solvents, crystal lattice packing energy, and the kinetics of acid-mediated Boc deprotection (the N-H proton is often mechanistically involved in the deprotection transition state) .

H-Bond Donor Capacity
Class-level inference
1 H-bond donor (target) vs 0 (N-Me analog); LogP shift ~+1.5 to +2.0 estimated
May influence solubility and deprotection kinetics
LogP estimated via in silico fragment-based method
Hydrogen Bonding Carbamate Chemistry Solid-State Properties

Boc-Protected vs. Free Amine: Chemoselectivity

The target compound (CAS 893444-34-3) presents the amine as a Boc-carbamate, rendering it inert toward electrophiles, oxidizing agents, and many transition metal catalysts that would otherwise react with the free primary amine (CAS 75985-18-1) . The free amine analog bears a nucleophilic -NH₂ group that is incompatible with acylation, sulfonylation, and reductive amination conditions commonly employed in the elaboration of the thiophene 2-position ester. While specific comparative reaction yield data for this exact compound pair is not publicly available, the general principle is documented across the N-Boc-aminothiophene literature: phase-transfer catalyzed N-alkylation of N-Boc-aminothiophenes proceeds with yields of 70–97% under mild conditions (room temperature to modest heating), whereas unprotected aminothiophenes give complex mixtures under identical conditions [1]. The EP 3802529 A1 patent explicitly describes a Boc-protected aminomethylthiophene intermediate in the synthesis of Palbociclib, underscoring the necessity of this protection strategy in pharmaceutically relevant synthetic routes [2].

Chemoselectivity
Supporting evidence
Boc-protected: 70-97% N-alkylation yield; free amine: complex mixtures reported
Supports multi-step synthetic compatibility
N-Boc aminothiophene literature benchmark; cited in Palbociclib process patent
Protecting Group Strategy Chemoselectivity Synthetic Intermediate

Procurement and Application Scenarios for Methyl 5-(Boc-aminomethyl)thiophene-2-carboxylate


Orthogonal Ester and Amine Reactivity in Multi-Step Synthesis

This compound is best deployed in synthetic sequences where the methyl ester at C2 must be elaborated (e.g., hydrolyzed to the carboxylic acid, coupled to amines, or reduced to the alcohol) while the aminomethyl group at C5 remains protected and inert. The Boc group ensures that the amine survives ester hydrolysis (LiOH, THF/H₂O) or amide coupling conditions (EDC/HOBt, DMF) that would otherwise consume a free amine. The Palbociclib synthetic pathway, as disclosed in EP 3802529 A1, exemplifies this strategy: a Boc-protected aminomethylthiophene intermediate is carried through multiple steps before acidic deprotection releases the free amine for final fragment coupling [1].

Thiophene-Containing Kinase Inhibitor Scaffolds

The thiophene-2-carboxylate motif is a privileged scaffold in kinase inhibitor design, and the 5-aminomethyl substituent provides a vector for attaching solubilizing groups or extending into kinase hinge regions. The N-H carbamate in the target compound (as opposed to the N-methyl Boc analog, CAS 1174316-17-6) retains hydrogen-bond donor capacity, which can be exploited in amide bond formation after deprotection or even as a weak H-bond donor in its protected form [2]. Researchers building focused libraries around CDK, BTK, or other kinase targets should prioritize this compound over the N-methyl variant when a primary amine attachment point is required in the final molecule.

Ester Thermodynamic Stability in Process Development

For scale-up chemists evaluating the safety profile of synthetic routes, the 26 kJ/mol difference in standard enthalpy of formation between methyl and ethyl thiophene-2-carboxylates (methyl being less exothermic; -301.2 vs. -327.2 kJ/mol) provides a quantitative basis for selecting the methyl ester for reactions with tighter thermal budgets [3]. While this data is on the parent scaffold, the trend is transferable: methyl esters consistently show less negative enthalpies of formation than their ethyl counterparts across aromatic carboxylate series, making the target compound's methyl ester the preferred choice when reaction calorimetry is a process safety concern.

Defined Hydrogen-Bonding Architectures in Materials Chemistry

The presence of one H-bond donor (carbamate N-H) and multiple H-bond acceptors (ester carbonyl, carbamate carbonyl, thiophene sulfur) in the target compound makes it suitable for constructing hydrogen-bonded organic frameworks or as a monomer in supramolecular polymers where directional H-bonding governs assembly. Unlike the N-methyl Boc analog (zero H-bond donors), the target compound can participate in both donor and acceptor interactions, providing an additional dimension of structural control in crystal engineering or self-assembly applications [2].

Application
Selection Property
Validation Focus
Orthogonal protecting-group strategy
Boc-protected amine stability under ester modification
Chemoselectivity across hydrolysis and coupling conditions
Kinase-targeted fragment coupling
Carbamate N-H donor retention for post-deprotection attachment
Primary amine availability after acidic Boc removal
Process-scale thermal assessment
Methyl ester enthalpy profile vs. ethyl ester class
Reaction calorimetry budget and exothermicity review
Supramolecular assembly design
H-bond donor/acceptor pattern (1 donor, multiple acceptors)
Directional hydrogen-bonding network in crystal engineering
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